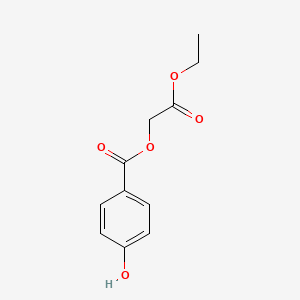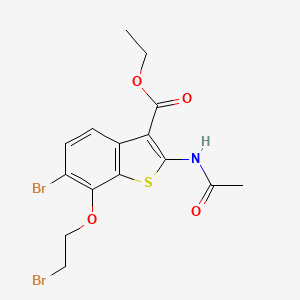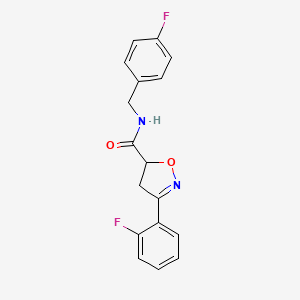
N-(5-chloro-2-methylphenyl)-N'-methylethanediamide
描述
N-(5-chloro-2-methylphenyl)-N'-methylethanediamide, also known as chloroacetamide, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have numerous biochemical and physiological effects.
作用机制
Chloroacetamide exerts its inhibitory effects on enzymes through the formation of covalent bonds with the active site of the enzyme. This covalent bond formation results in the irreversible inhibition of the enzyme, which can have long-lasting effects on its activity.
Biochemical and Physiological Effects
Chloroacetamide has been found to have numerous biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the activity of metalloproteinases, which can lead to the prevention of extracellular matrix degradation and tumor metastasis.
实验室实验的优点和局限性
Chloroacetamide has several advantages as a research tool. It is a potent inhibitor of enzymes, which can allow for the study of enzyme function and activity. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool.
However, N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide also has limitations. Its irreversible inhibition of enzymes can make it difficult to study the effects of enzyme activity over time. Additionally, its potent inhibitory effects can lead to off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide. One potential direction is the development of more specific inhibitors of enzymes that can avoid off-target effects. Another potential direction is the study of the long-term effects of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide inhibition on enzyme activity and function. Additionally, the therapeutic potential of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide in the treatment of cognitive disorders and cancer should be further explored.
科学研究应用
Chloroacetamide has been used in various scientific research studies due to its potent inhibitory effects on enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Chloroacetamide has also been found to inhibit the activity of various metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can have therapeutic effects in the treatment of cancer and other diseases that involve abnormal extracellular matrix remodeling.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6-3-4-7(11)5-8(6)13-10(15)9(14)12-2/h3-5H,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXLZGDKCFMWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-tert-butylbenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4758227.png)

![N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4758233.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4758244.png)

![N~1~-(2,6-diethylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4758259.png)
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B4758266.png)
![2-ethoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4758275.png)
![methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4758283.png)

![N-(2-isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4758298.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)
![4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4758308.png)
![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)